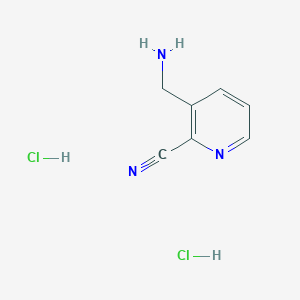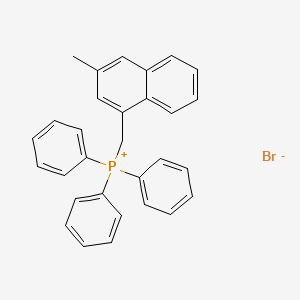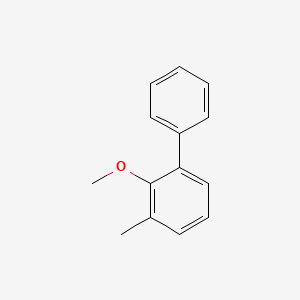
6-Hydroxyindeno(1,2,3-c,d)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyindeno(1,2,3-c,d)pyrene is a polycyclic aromatic hydrocarbon derivative. It is structurally characterized by a hydroxyl group attached to the indeno[1,2,3-c,d]pyrene framework. This compound is of significant interest due to its potential biological activities and environmental implications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyindeno(1,2,3-c,d)pyrene typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the indeno[1,2,3-c,d]pyrene core, followed by hydroxylation at the 6-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. when produced, it involves large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxyindeno(1,2,3-c,d)pyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of indeno[1,2,3-c,d]pyrene, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
6-Hydroxyindeno(1,2,3-c,d)pyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research has shown its potential mutagenic and carcinogenic properties, making it a subject of study in toxicology and environmental science.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The biological effects of 6-Hydroxyindeno(1,2,3-c,d)pyrene are primarily due to its interaction with cellular DNA. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s hydroxyl group plays a crucial role in its reactivity, facilitating the formation of reactive oxygen species and other intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indeno(1,2,3-c,d)pyrene: The parent compound without the hydroxyl group.
8-Hydroxyindeno(1,2,3-c,d)pyrene: Another hydroxylated derivative with the hydroxyl group at a different position.
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness
6-Hydroxyindeno(1,2,3-c,d)pyrene is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and biological systems, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
99520-58-8 |
|---|---|
Formule moléculaire |
C22H12O |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaen-22-ol |
InChI |
InChI=1S/C22H12O/c23-22-17-7-3-4-12-8-9-13-10-11-16-14-5-1-2-6-15(14)21(22)20(16)19(13)18(12)17/h1-11,23H |
Clé InChI |
ZDFADKWBHKVUIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)


![Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13139558.png)

![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
![1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13139579.png)
